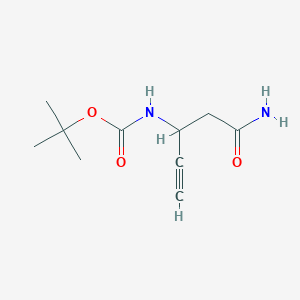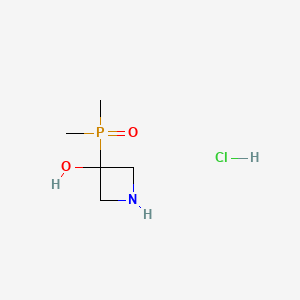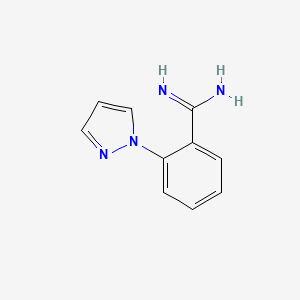
2-(1h-Pyrazol-1-yl)benzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1h-Pyrazol-1-yl)benzimidamide is a heterocyclic compound that features both a pyrazole and a benzimidazole moiety
Preparation Methods
The synthesis of 2-(1h-Pyrazol-1-yl)benzimidamide typically involves the condensation of pyrazole-4-carbaldehydes with ortho-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This method is efficient and yields the desired product in good quantities. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(1h-Pyrazol-1-yl)benzimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole or benzimidazole rings, using reagents such as halogens or alkylating agents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include chloro(trimethyl)silane, pyridine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1h-Pyrazol-1-yl)benzimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1h-Pyrazol-1-yl)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-(1h-Pyrazol-1-yl)benzimidamide can be compared with other similar compounds, such as:
2-(1h-Pyrazol-4-yl)-1h-benzimidazole: This compound also features a pyrazole and benzimidazole moiety but differs in the position of the pyrazole ring attachment.
2-Phenylbenzimidazole: This compound has a phenyl group instead of a pyrazole ring, leading to different chemical and biological properties.
2-(Thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1h-1,3-benzimidazole: This compound contains a thiophene ring, which imparts different reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which allows for unique interactions with biological targets and diverse chemical reactivity.
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-pyrazol-1-ylbenzenecarboximidamide |
InChI |
InChI=1S/C10H10N4/c11-10(12)8-4-1-2-5-9(8)14-7-3-6-13-14/h1-7H,(H3,11,12) |
InChI Key |
RGIFNBLPKRYMQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


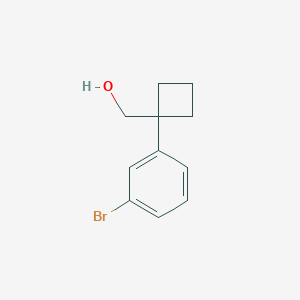
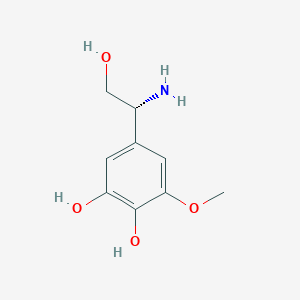
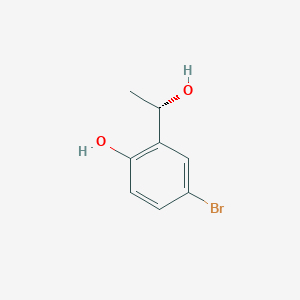
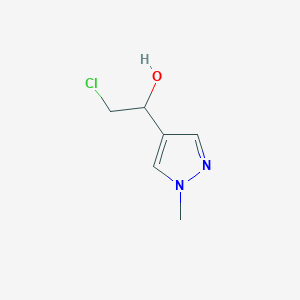
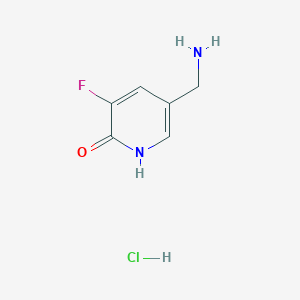

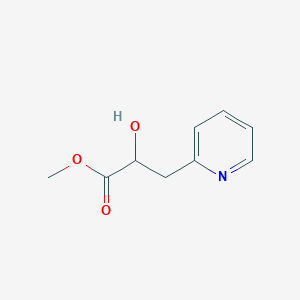
![4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)

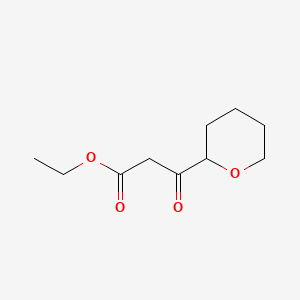
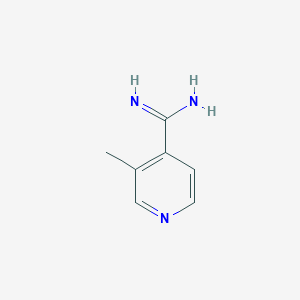
![1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601755.png)
